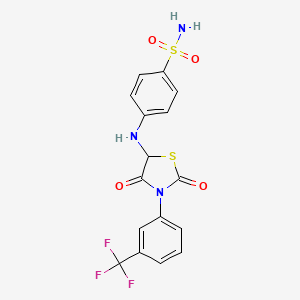
4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide is a compound of interest in various scientific fields, including chemistry, biology, medicine, and industry. The compound consists of a thiazolidinone core attached to a benzenesulfonamide moiety, with a trifluoromethylphenyl substituent. This structural composition gives it unique chemical and biological properties that make it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide involves multiple steps. One common method includes the following:
Formation of the thiazolidinone core: Reacting 3-(3-(trifluoromethyl)phenyl)thiosemicarbazide with ethyl oxalate under acidic conditions to form 2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidine.
Sulfonation: Treating the resulting thiazolidine compound with chlorosulfonic acid to introduce the benzenesulfonamide group.
Industrial Production Methods
For industrial-scale production, the process is usually optimized for yield and purity. Using automated synthesis and purification systems, the reaction conditions can be tightly controlled, ensuring consistent quality. Solvent recycling and waste minimization are key aspects of the industrial production process to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Where it can form sulfonic acids under strong oxidative conditions.
Reduction: : Partial reduction can lead to the corresponding sulfonamide or thiazolidine derivatives.
Substitution: : Reactivity primarily at the trifluoromethylphenyl group can lead to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate (KMnO₄) or sodium periodate (NaIO₄).
Reduction: : Commonly employs reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Involves reagents like halogens (Cl₂, Br₂) or nucleophiles like ammonia (NH₃).
Major Products
Oxidation Products: : Sulfonic acids.
Reduction Products: : Sulfonamides and thiazolidine derivatives.
Substitution Products: : Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, research explores its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its unique structure allows it to interact with specific molecular targets involved in disease pathways.
Industry
In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, where its chemical properties enhance material performance.
Wirkmechanismus
The mechanism by which this compound exerts its effects is largely dependent on its ability to interact with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to therapeutic effects in diseases like cancer or inflammation. Additionally, the trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2,4-Dioxo-3-(phenyl)thiazolidin-5-yl)amino)benzenesulfonamide: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)methoxy)benzenesulfonamide: : The methoxy group introduces additional reactivity and potential biological interactions.
Uniqueness
4-((2,4-Dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzenesulfonamide stands out due to the presence of the trifluoromethyl group. This group significantly influences its reactivity, binding affinity, and stability, making it more potent compared to similar compounds without this group. Its unique combination of functional groups also enables a broader range of applications in scientific research and industry.
Eigenschaften
IUPAC Name |
4-[[2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S2/c17-16(18,19)9-2-1-3-11(8-9)22-14(23)13(27-15(22)24)21-10-4-6-12(7-5-10)28(20,25)26/h1-8,13,21H,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCCJBLOTMXAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)
![2-{[5-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2532319.png)
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2532330.png)
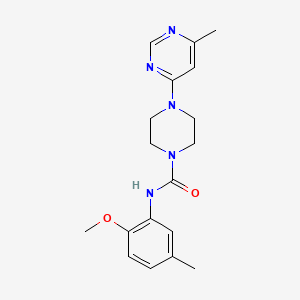
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)
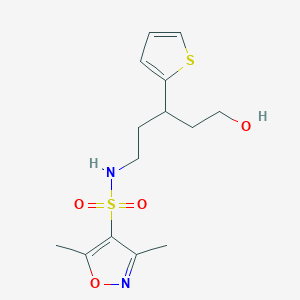
![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)
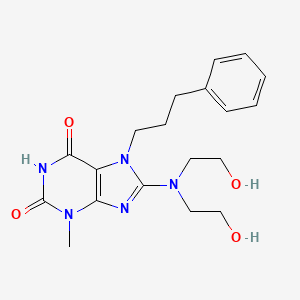
![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)
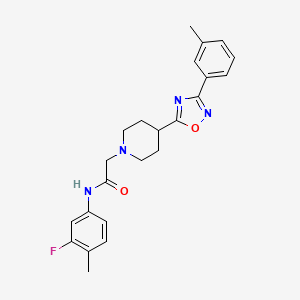
![2-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2532339.png)
![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)
